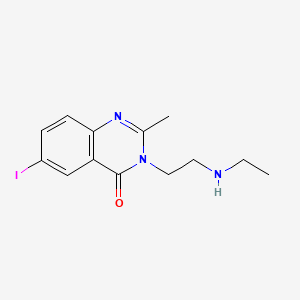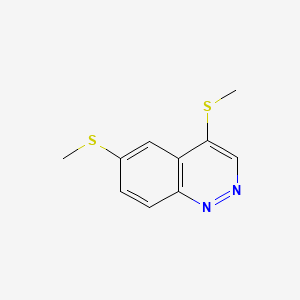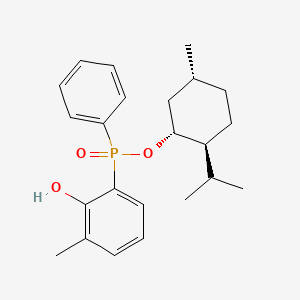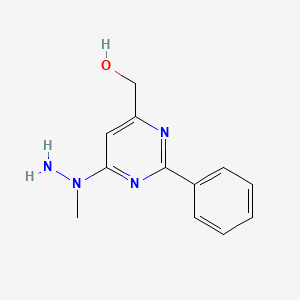
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofuranones This compound is characterized by the presence of a benzylidene group attached to a dihydrofuranone ring, with an acetyl group and a hydroxy group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 4-hydroxy-3-acetylbenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(3-formyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one.
Reduction: 3-(3-acetyl-4-hydroxybenzyl)dihydrofuran-2(3H)-one.
Substitution: 3-(3-substituted-4-hydroxybenzylidene)dihydrofuran-2(3H)-one.
科学研究应用
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with biological molecules. The hydroxy and acetyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The benzylidene group can also interact with hydrophobic pockets in proteins, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 3-(3-acetyl-4-hydroxyphenyl)dihydrofuran-2(3H)-one
- 3-(3-formyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one
- 3-(3-hydroxy-4-methoxybenzylidene)dihydrofuran-2(3H)-one
Uniqueness
3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is unique due to the presence of both acetyl and hydroxy groups on the benzene ring, which can participate in a variety of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound for research and industrial applications.
属性
分子式 |
C13H12O4 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
(3Z)-3-[(3-acetyl-4-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)11-7-9(2-3-12(11)15)6-10-4-5-17-13(10)16/h2-3,6-7,15H,4-5H2,1H3/b10-6- |
InChI 键 |
RSRJFLATPOURPB-POHAHGRESA-N |
手性 SMILES |
CC(=O)C1=C(C=CC(=C1)/C=C\2/CCOC2=O)O |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)C=C2CCOC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)

![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)




![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)

![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)

